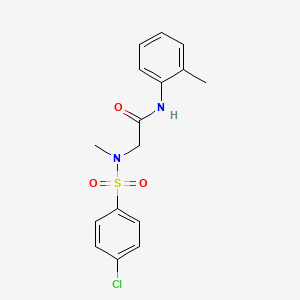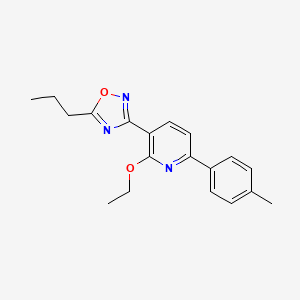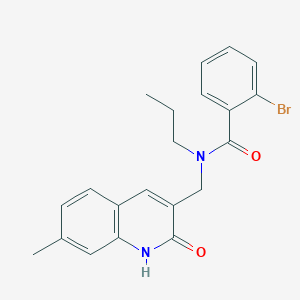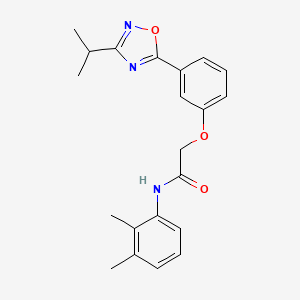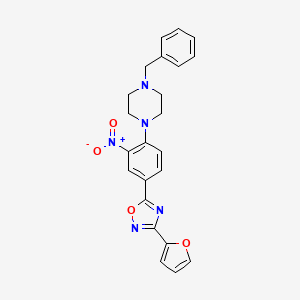
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug development, medicinal chemistry, and other related areas.
Wirkmechanismus
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide involves the inhibition of certain enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have antimicrobial activity against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide in lab experiments is its unique structure and properties, which make it a promising candidate for use in drug development and medicinal chemistry. The compound has been shown to have several biological activities, which make it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide. One possible direction is the development of new drugs based on the structure of this compound. The compound has been shown to have several biological activities, which make it a promising candidate for use in drug development. Another direction is the study of the compound's mechanism of action in more detail. This could lead to a better understanding of the compound's biological effects and potential applications. Finally, the compound could be studied for its potential applications in other fields, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide involves the reaction of 2-chlorobenzohydrazide with 3-(3-bromo-1,2,4-oxadiazol-5-yl)aniline in the presence of a base. The resulting intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. Its unique structure and properties make it a promising candidate for use in drug development, medicinal chemistry, and other related areas. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties.
Eigenschaften
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-7-8-14(11-13(12)2)21-17(24)9-10-18-22-19(23-25-18)15-5-3-4-6-16(15)20/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDXDNNDKJBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)
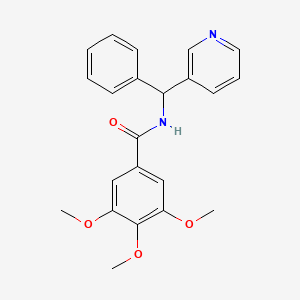

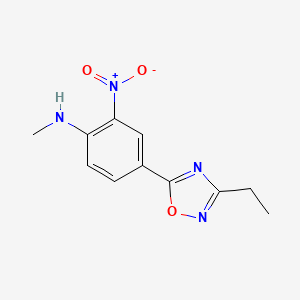
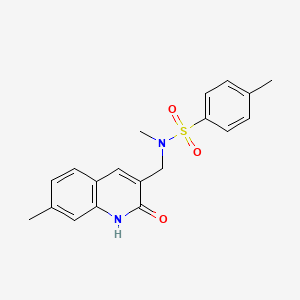


![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
